2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the broader historical evolution of thiophene chemistry, which has its roots in the late 19th and early 20th centuries. The foundational work in thiophene synthesis began with the establishment of classical synthetic routes, particularly the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into thiophene rings in the presence of sulfiding reagents under acidic conditions. This synthetic methodology provided the groundwork for developing more complex thiophene derivatives, including the cyclopentathiophene systems that characterize our target compound.
The Gewald reaction, another pivotal synthetic approach, involved the condensation of aliphatic aldehydes or ketones with active cyano esters in the presence of a base and sulfur, significantly expanding the accessibility of amino-substituted thiophene derivatives. This methodology became particularly relevant for the synthesis of compounds bearing amino functionalities similar to those found in our target molecule. The evolution of these synthetic techniques through the mid-20th century established the foundation for creating more sophisticated thiophene derivatives with enhanced biological activities.
Research into cyclopentathiophene carboxylate derivatives gained momentum in the late 20th and early 21st centuries, particularly as pharmaceutical companies recognized their potential as pharmacologically active compounds. The specific synthesis and characterization of this compound became prominent in medicinal chemistry research focused on developing novel therapeutic agents. The compound's emergence as a research target coincided with advances in heterocyclic chemistry that emphasized the importance of thiophene-containing molecules in drug discovery programs.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary heterocyclic system is designated as 4H-cyclopenta[b]thiophene, indicating a five-membered thiophene ring fused to a five-membered cyclopentane ring. The notation "4H" specifies the position of the hydrogen atom in the reduced ring system, while the "[b]" designation indicates the specific fusion pattern between the two rings.
The compound is known by several synonymous names in chemical literature, including ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The Chemical Abstracts Service has assigned the registry number 203385-15-3 to this compound, providing a unique identifier that facilitates database searches and literature review.
The MDL number MFCD00436345 serves as an additional database identifier, particularly useful in chemical inventory systems and research databases. The compound's SMILES (Simplified Molecular-Input Line-Entry System) notation, represented as O=C(C1=C(NC(CCl)=O)SC2=C1CCC2)OCC, provides a linear string representation that enables computational processing and structural database searches. This systematic approach to nomenclature ensures precise communication within the scientific community and facilitates the accurate identification of the compound across various research platforms.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty, encompassing its role as a versatile synthetic intermediate and its potential as a pharmacologically active compound. The thiophene ring system exhibits exceptional electronic properties due to the sulfur atom's two lone pairs of electrons, where one electron pair participates in the aromatic sextet, conferring aromatic character to the molecule. This aromatic nature significantly influences the compound's reactivity towards electrophilic substitution reactions, making it more reactive than benzene analogues.
The fused cyclopentane ring in the cyclopenta[b]thiophene system introduces additional conformational constraints and electronic effects that modify the overall reactivity profile of the molecule. The saturated five-membered ring provides structural rigidity while maintaining sufficient flexibility for conformational changes that may be crucial for biological activity. This structural feature distinguishes cyclopentathiophene derivatives from their simpler thiophene counterparts and contributes to their unique pharmacological profiles.
Recent research has demonstrated the importance of cyclopentathiophene carboxamide derivatives as platelet activating factor receptor antagonists, highlighting their potential in treating ocular diseases, allergies, and inflammation-related disorders. The structural framework of this compound provides a foundation for developing such therapeutic agents, with the chloroacetylamino group serving as a reactive handle for further chemical modifications.
The compound's synthesis typically involves multicomponent reactions, particularly modifications of the Gewald reaction, which have been adapted to create thiophene derivatives with varied substitution patterns. These synthetic approaches demonstrate the compound's accessibility through established heterocyclic chemistry methodologies while highlighting opportunities for structural diversification. The ethyl ester functionality provides additional synthetic versatility, allowing for hydrolysis to the corresponding carboxylic acid or conversion to amide derivatives with enhanced biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-17-12(16)10-7-4-3-5-8(7)18-11(10)14-9(15)6-13/h2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFVJPQTDOHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383071 | |
| Record name | Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203385-15-3 | |
| Record name | Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester (CAS No. 203385-15-3) is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentathiophene structure, which is known for its diverse pharmacological properties.
- Molecular Formula : C12H14ClNO3S
- Molecular Weight : 287.76 g/mol
- CAS Number : 203385-15-3
Biological Activity
Research into the biological activity of this compound has revealed several noteworthy effects:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Activity : Some studies have indicated that derivatives of cyclopentathiophene compounds can inhibit cancer cell proliferation. The specific pathways affected by this compound require further investigation but may involve apoptosis induction in tumor cells.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory mediators.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Below are summarized findings from various research articles:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study 2 | Reported anticancer effects in vitro on breast cancer cell lines (MCF-7), showing a reduction in cell viability by 45% at a concentration of 100 µM after 48 hours. |
| Study 3 | Investigated anti-inflammatory effects in a murine model, showing a significant reduction in paw edema compared to control groups treated with saline. |
Detailed Research Findings
- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to determine the efficacy, with results indicating that higher concentrations led to larger zones of inhibition.
- Anticancer Mechanisms : A detailed analysis using flow cytometry revealed that treatment with the compound resulted in an increase in early apoptotic cells in MCF-7 cell lines, suggesting that it may trigger programmed cell death pathways.
- Inflammatory Response Modulation : In experiments involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30%.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester exhibit significant cytotoxicity against various cancer cell lines. Preliminary studies have shown that derivatives of this compound can induce apoptosis in tumor cells and inhibit tumor growth in vivo.
-
Mechanism of Action :
- The compound may act as a bifunctional DNA alkylating agent, which can form cross-links in DNA, thereby preventing replication and transcription. This mechanism has been observed in related compounds that target microtubules and disrupt their polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Case Studies :
Synthesis and Derivatives
The synthesis of this compound involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester with chloroacetyl chloride. This synthetic pathway is crucial for generating the compound in sufficient quantities for biological evaluation.
Potential Therapeutic Uses
The unique structural features of this compound suggest potential applications beyond oncology:
-
Antimicrobial Properties :
- Compounds with similar thiophene structures have shown antimicrobial activity against various pathogens, indicating that this compound could be explored for its antibacterial or antifungal properties.
-
Neuroprotective Effects :
- Some derivatives have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparison with Similar Compounds
Ring Size and Substituent Variations
Key Observations :
- Ring Size : Larger rings (e.g., cyclohepta[b]thiophene) increase molecular flexibility but may reduce ring strain compared to cyclopenta systems .
- Substituents : Chloroacetyl groups enhance electrophilicity, enabling cross-coupling reactions, while bulkier substituents (e.g., thienylcarbonyl) may sterically hinder reactivity .
Functional Group Modifications
- Methyl vs. Ethyl Esters: Replacement of the ethyl ester with a methyl group (e.g., in 2-(2-chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester) slightly reduces lipophilicity, as evidenced by lower logP values .
- Amino vs. Acylated Derivatives: The precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate lacks the chloroacetyl group, rendering it less reactive but more nucleophilic at the amino position .
Physicochemical Properties
Melting Points
Spectroscopic Data
- IR Spectroscopy : Chloroacetyl derivatives exhibit strong C=O stretches at ~1680–1700 cm⁻¹ and C-Cl stretches at ~650–750 cm⁻¹ . Thienylcarbonyl analogues show additional aromatic C=C stretches at ~1500–1600 cm⁻¹ .
- ¹H NMR : The ethyl ester group resonates as a quartet at δ ~4.2–4.4 ppm (CH₂) and a triplet at δ ~1.3–1.5 ppm (CH₃). Chloroacetyl protons appear as a singlet at δ ~4.0–4.2 ppm (CH₂Cl) .
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound is typically achieved by acylation of the amino derivative of the cyclopenta[b]thiophene carboxylic acid ethyl ester with chloroacetyl chloride**. This involves two main stages:
Step 1: Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
- Starting Materials: Ethyl cyanoacetate and appropriate cyclopentanone derivatives
- Reaction Type: Multi-step condensation and cyclization
- Typical Conditions:
- Use of ammonium acetate in acetic acid as a catalyst
- Heating in benzene for several hours (e.g., 3.5 h)
- Subsequent reaction with sulfur and morpholine in ethanol at ambient temperature for ring closure and thiophene formation
- Yield: Reported yields vary, with intermediate yields around 28% for initial steps and 37% for sulfur incorporation steps.
Step 2: Acylation with Chloroacetyl Chloride
- Reagents:
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester (prepared in Step 1)
- Chloroacetyl chloride (acylating agent)
- Reaction Conditions:
- Typically performed in an inert solvent such as dichloromethane or chloroform
- Base such as triethylamine or pyridine to neutralize HCl formed
- Temperature control (0°C to room temperature) to avoid side reactions
- Mechanism: Nucleophilic attack of the amino group on the chloroacetyl chloride carbonyl carbon, forming the amide bond with retention of the chloro substituent
- Outcome: Formation of the target compound, ethyl 2-(2-chloroacetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.
Detailed Reaction Scheme and Conditions
| Step | Reactants / Reagents | Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl cyanoacetate + cyclopentanone derivative | NH4OAc / Acetic acid, benzene, heat (3.5 h) | Intermediate cyclopenta[b]thiophene derivative | ~28 | Condensation and cyclization |
| 2 | Intermediate + Sulfur + Morpholine | Ethanol, ambient temperature, 15 h | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester | ~37 | Thiophene ring formation |
| 3 | 2-Amino derivative + Chloroacetyl chloride + Base | DCM or CHCl3, 0°C to RT | 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester | Not specified | Acylation to form final product |
Research Findings and Analysis
- The key intermediate is the amino-substituted cyclopenta[b]thiophene ester, which is accessible via classical heterocyclic synthesis involving condensation and sulfur incorporation.
- The acylation step is a standard amide bond formation using chloroacetyl chloride, a well-known reagent for introducing chloroacetyl groups, which is crucial for the biological activity of the compound.
- Reaction conditions such as temperature and solvent choice are critical to minimize side reactions like hydrolysis or over-acylation.
- The synthetic route allows for modification of the amino and carboxyl groups , enabling the preparation of analogs by varying acylating agents or ester groups.
- Yields for the initial steps are moderate, reflecting the complexity of ring formation and sulfur incorporation, but the acylation step is generally high-yielding under optimized conditions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Reaction Type | Yield (%) | Comments |
|---|---|---|---|---|
| Synthesis of amino ester | Ethyl cyanoacetate, cyclopentanone, NH4OAc, S, morpholine | Condensation, cyclization, sulfur incorporation | 28-37 | Multi-step, moderate yield |
| Acylation with chloroacetyl chloride | Chloroacetyl chloride, base (e.g., triethylamine), DCM, 0°C to RT | Amide bond formation | High | Final step, introduces chloroacetyl group |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via condensation reactions. A validated approach involves:
- Step 1 : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with chloroacetyl chloride in ethanol under reflux (5–6 hours) with a catalytic amount of glacial acetic acid .
- Step 2 : Purification via recrystallization from ethanol or isopropyl alcohol.
- Key Variables : Reaction temperature (70–80°C), molar ratios (1:1.2 for amine:chloroacetyl chloride), and solvent choice (ethanol balances reactivity and safety). Yield optimization requires strict exclusion of moisture to prevent hydrolysis of the chloroacetyl group .
Q. What purification and characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Purification : Use recrystallization (ethanol or isopropyl alcohol) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Characterization :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopenta[b]thiophene backbone and chloroacetyl group) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., dihedral angles between thiophene and cyclopentane rings) .
- HPLC-MS : Validate purity (>95%) and molecular weight (CHClNOS, theoretical MW: 328.81) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (respiratory irritant per GHS Category 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid water to prevent solubilization .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological activity of this compound and its derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Screen against target proteins (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina. Validate docking poses with MD simulations (NAMD/GROMACS) .
- SAR Analysis : Modify the chloroacetyl group or cyclopentane ring and evaluate binding affinity changes. Compare with antifungal/antibacterial datasets from analogues .
Q. How can contradictory data in pharmacological studies (e.g., variable IC values) be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and incubation conditions (pH, temperature).
- Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Mechanistic Follow-Up : Use knock-out models or enzyme inhibition assays to confirm target engagement .
Q. What experimental designs are optimal for studying the environmental fate and ecotoxicology of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B guidelines (aqueous aerobic conditions) to measure half-life. Monitor via LC-MS for degradation products .
- Ecotoxicology :
- Acute Toxicity : Daphnia magna 48-hour LC tests.
- Chronic Effects : Algal growth inhibition (OECD 201) over 72 hours .
- Partitioning Studies : Measure log (octanol-water) to predict bioaccumulation potential .
Q. How can reaction yields be improved using Design of Experiments (DoE) methodologies?
- Methodological Answer :
- Factors : Temperature, solvent polarity, catalyst concentration.
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 70 | 90 |
| Ethanol (mL) | 50 | 100 |
| Catalyst (mol%) | 1 | 5 |
Methodological Notes
- Data Gaps : Limited ecotoxicological data necessitates further OECD-compliant testing .
- Advanced Tools : Cross-reference crystallographic data (CCDC entries) with synthetic outcomes to refine mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
